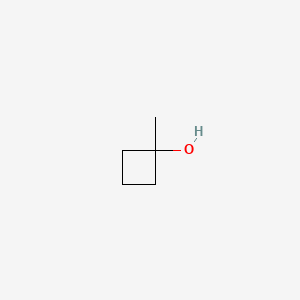

1-methylcyclobutan-1-ol

Description

The exact mass of the compound 1-Methylcyclobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWVUKFABWSFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173934 | |

| Record name | 1-Methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20117-47-9 | |

| Record name | 1-Methylcyclobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020117479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylcyclobutan-1-ol from Cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methylcyclobutan-1-ol from cyclobutanone (B123998). The primary method detailed is the nucleophilic addition of a methyl group to the carbonyl carbon of cyclobutanone using a Grignard reagent, a highly effective and widely used transformation in organic synthesis.

Reaction Overview

The synthesis of this compound from cyclobutanone is most commonly achieved through a Grignard reaction.[1][2] This reaction involves the treatment of cyclobutanone with a methylmagnesium halide, typically methylmagnesium bromide (CH₃MgBr), in an ethereal solvent. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclobutanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound, a tertiary alcohol.[3][4] Organolithium reagents can also be used for similar transformations.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from cyclobutanone via the Grignard reaction.

| Parameter | Value | Reference |

| Starting Material | Cyclobutanone | [6] |

| Reagent | Methylmagnesium Bromide (3M in diethyl ether) | [6] |

| Solvent | Diethyl ether | [6] |

| Reaction Temperature | 0 °C | [6] |

| Reaction Time | 3 hours | [6] |

| Molar Ratio (Cyclobutanone:MeMgBr) | 1:2 | [6] |

| Yield | 99% | [6] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.[6]

Materials:

-

Cyclobutanone (5 g, 71.3 mmol)

-

Methylmagnesium bromide (3M solution in diethyl ether, 47.6 mL, 143 mmol)

-

Diethyl ether (400 mL)

-

1N Hydrochloric acid (cooled)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

A solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled to 0 °C in an ice bath.

-

The methylmagnesium bromide solution (47.6 mL, 143 mmol) is added dropwise to the stirred cyclobutanone solution at 0 °C.

-

The resulting mixture is stirred for 3 hours at 0 °C.

-

After the reaction is complete, the mixture is carefully poured over cooled 1N hydrochloric acid for quenching and to dissolve the magnesium salts.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford this compound as a colorless oil (6.1 g, 70.8 mmol, 99% yield).[6]

Purification: While the crude product is often of high purity, purification can be achieved by distillation if necessary.[7]

Visualizations

Reaction Mechanism:

Caption: The reaction mechanism for the Grignard synthesis of this compound.

Experimental Workflow:

Caption: A step-by-step workflow for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. homework.study.com [homework.study.com]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

physical properties of 1-methylcyclobutan-1-ol

An In-depth Technical Guide to the Physical Properties of 1-methylcyclobutan-1-ol

Introduction

This compound is a saturated cyclic alcohol with the molecular formula C₅H₁₀O.[1][2] Its structure features a four-membered cyclobutane (B1203170) ring, with a methyl group and a hydroxyl group attached to the same carbon atom.[1] This unique arrangement makes it a tertiary alcohol and a subject of interest in various chemical research and industrial applications.[2][3][4] It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, and is also utilized as a solvent in organic reactions.[1] The compound is typically a colorless liquid with a distinct odor.[2]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are influenced by its molecular structure, particularly the presence of the hydroxyl group which allows for hydrogen bonding.[2]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1][5][6] |

| Molecular Weight | 86.13 g/mol | [1][7] |

| CAS Number | 20117-47-9 | [1][5][6] |

| Appearance | Colorless liquid | [2][8] |

| Boiling Point | 111.3 - 120 °C | [5][6][8] |

| Density | 0.902 - 0.997 g/cm³ | [5][6][8] |

| Flash Point | 33.7 °C | [5] |

| Refractive Index | 1.482 | [5] |

| Vapor Pressure | 11.9 mmHg at 25°C | [5] |

| Solubility | Limited solubility in water; soluble in organic solvents.[2] | [2] |

| pKa | 15.38 ± 0.20 (Predicted) | [8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Grignard reaction, starting from cyclobutanone (B123998) and methylmagnesium bromide.[9]

Procedure: [9]

-

A solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) is cooled to 0°C in an ice bath.

-

To this solution, 3M methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) is added dropwise.

-

The resulting mixture is stirred for 3 hours at 0°C.

-

The reaction mixture is then poured over cooled 1N HCl.

-

The product is extracted twice with diethyl ether.

-

The combined ether extracts are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated to yield this compound as a colorless oil.

Determination of Physical Properties

The following are general experimental protocols that can be used to determine the .

a) Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point.

b) Density Measurement: A pycnometer or a hydrometer can be used to determine the density of the liquid. The mass of a known volume of the substance is measured, and the density is calculated by dividing the mass by the volume.

c) Refractive Index Measurement: An Abbe refractometer is typically used to measure the refractive index. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument.

-

Place 2.0 mL of water in a small test tube.

-

Add this compound dropwise, shaking the mixture after each drop.

-

Observe the number of drops required for the alcohol to no longer dissolve, indicating its solubility limit.

-

Repeat the procedure with an organic solvent like ethanol (B145695) or acetone (B3395972) to observe its solubility.

e) Classification as a Tertiary Alcohol (Lucas Test): [3][4][11] As a tertiary alcohol, this compound is expected to react rapidly with the Lucas reagent (concentrated HCl and ZnCl₂).

-

Place 1 mL of the Lucas reagent in a test tube.

-

Add 4-5 drops of this compound.

-

Shake the tube and observe the reaction.

-

A tertiary alcohol will react almost immediately, forming an insoluble alkyl chloride, which results in a cloudy mixture or a distinct second layer.[4][11]

f) Oxidation Test (Chromic Acid Test): [4][11][12] Tertiary alcohols are resistant to oxidation under mild conditions.

-

Place 1 mL of acetone and 5 drops of this compound in a test tube.

-

Add 1-2 drops of the chromic acid solution (Jones reagent).

-

Observe any color change.

-

A primary or secondary alcohol would be oxidized, causing the orange color of the Cr⁶⁺ to change to a blue-green color of Cr³⁺.[11] For a tertiary alcohol like this compound, no reaction and no color change are expected.[4]

Molecular Structure and Property Relationships

The are directly related to its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between the molecular structure of this compound and its physical properties.

References

- 1. Buy this compound | 20117-47-9 [smolecule.com]

- 2. CAS 20117-47-9: 1-methylcyclobutanol | CymitQuimica [cymitquimica.com]

- 3. studylib.net [studylib.net]

- 4. employees.oneonta.edu [employees.oneonta.edu]

- 5. This compound | CAS#:20117-47-9 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methylcyclobutanol CAS#: 20117-47-9 [m.chemicalbook.com]

- 9. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]

- 10. tsfx.edu.au [tsfx.edu.au]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data Interpretation of 1-Methylcyclobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for 1-methylcyclobutan-1-ol, a key building block in organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 - 2.3 | Multiplet | 2H | Cyclobutyl C-H (α to -OH) |

| ~1.8 - 2.0 | Multiplet | 2H | Cyclobutyl C-H (α to -OH) |

| ~1.5 - 1.7 | Multiplet | 2H | Cyclobutyl C-H (β to -OH) |

| 1.45 | Singlet | 3H | Methyl (CH₃) |

| Variable (broad) | Singlet | 1H | Hydroxyl (OH) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~70-75 | Quaternary | C-OH |

| ~35-40 | Secondary | CH₂ (Cyclobutyl) |

| ~25-30 | Tertiary | CH (Cyclobutyl) |

| ~10-15 | Primary | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2980 - 2850 | Strong | C-H Stretch | Alkane |

| ~1450 | Medium | C-H Bend | Alkane |

| ~1190 | Strong | C-O Stretch | Tertiary Alcohol |

Mass Spectrometry (MS)

| m/z | Relative Abundance | Fragment Ion |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - CH₃]⁺ |

| 58 | High | [M - C₂H₄]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Spectroscopic Interpretation and Structural Elucidation

The spectroscopic data presented above provides a clear and consistent picture of the molecular structure of this compound.

NMR Spectroscopy Analysis

The ¹H NMR spectrum is characterized by a singlet for the methyl protons and a series of multiplets for the cyclobutyl ring protons. The broad singlet for the hydroxyl proton is a classic feature and its chemical shift can vary depending on concentration and solvent. The ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule: the quaternary carbon attached to the hydroxyl group, the two non-equivalent methylene (B1212753) carbons of the cyclobutane (B1203170) ring, and the methyl carbon.

Infrared Spectroscopy Analysis

The IR spectrum is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The presence of strong C-H stretching absorptions just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. A strong band around 1190 cm⁻¹ is indicative of the C-O stretching vibration of a tertiary alcohol.

Mass Spectrometry Analysis

The electron ionization (EI) mass spectrum of this compound typically shows a detectable molecular ion peak at m/z 86. The fragmentation pattern is consistent with the structure of a tertiary alcohol. Common fragmentation pathways include the loss of a methyl group to form a stable tertiary carbocation at m/z 71, and the loss of ethene via a ring-opening mechanism, leading to a prominent peak at m/z 58. The base peak is often observed at m/z 43, which can be attributed to the isopropyl cation or the acetyl cation, formed through further fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently invert to ensure thorough mixing.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Conditions:

-

Gas Chromatograph: Standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Mode: Split or splitless injection, depending on the sample concentration.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 1-2 scans/second.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical connections between the spectroscopic data and the molecular structure of this compound.

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Key fragmentation pathways of this compound observed in Electron Ionization Mass Spectrometry.

Caption: Correlation of the molecular structure of this compound with its characteristic ¹H and ¹³C NMR signals.

An In-depth Technical Guide on the Reactivity and Stability of 1-Methylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutan-1-ol is a saturated cyclic tertiary alcohol characterized by a four-membered carbocyclic ring. Its structure presents a unique combination of inherent ring strain and the reactivity of a tertiary alcohol, making its chemical behavior a subject of significant interest in organic synthesis and medicinal chemistry. The high ring strain energy of the cyclobutane (B1203170) moiety is a dominant factor, predisposing the molecule to rearrangements and ring-opening reactions, particularly under acidic conditions. This guide provides a comprehensive analysis of the reactivity and stability of this compound, summarizing its physical and chemical properties, synthesis, and key transformations. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside mechanistic diagrams to illustrate the underlying chemical pathways.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [2] |

| Molecular Weight | 86.13 g/mol | [2] |

| CAS Number | 20117-47-9 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 117-120 °C | [3] |

| Density | 0.902 g/cm³ | [3] |

| pKa | 15.38 ± 0.20 (Predicted) | [3] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Stability Profile

The stability of this compound is intrinsically linked to the significant strain energy of the cyclobutane ring, which is approximately 26.3 kcal/mol. This high degree of strain makes the molecule susceptible to reactions that lead to more stable, less strained ring systems.[4]

-

Acidic Conditions : The molecule is highly unstable under acidic conditions. The tertiary alcohol is readily protonated, leading to the formation of a tertiary carbocation. This intermediate is the gateway to rapid dehydration and, most notably, ring expansion rearrangements to form more stable five-membered ring structures.[4][5]

-

Basic Conditions : this compound is significantly more stable under basic conditions. The reaction pathways initiated by protonation are not accessible, preventing carbocation formation and subsequent rearrangements.[6]

-

Oxidative Stability : As a tertiary alcohol, this compound lacks a hydrogen atom on the carbon bearing the hydroxyl group. Consequently, it is resistant to oxidation by common chromium-based reagents like Pyridinium Chlorochromate (PCC) under standard anhydrous conditions.[7][8] Oxidation would necessitate the cleavage of a carbon-carbon bond, which requires more forceful oxidizing agents and conditions.

Synthesis and Reactivity

Synthesis

The most common and high-yielding synthesis of this compound is through the Grignard reaction, where cyclobutanone (B123998) is treated with a methylmagnesium halide.[1]

-

Reaction Setup : Dissolve cyclobutanone (5 g, 71.3 mmol) in anhydrous diethyl ether (400 mL) in a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Grignard Addition : Add methylmagnesium bromide (3M solution in diethyl ether, 47.6 mL, 143 mmol) dropwise to the stirred solution at 0°C over 30 minutes.

-

Reaction : Stir the resulting mixture at 0°C for 3 hours.

-

Work-up : Carefully pour the reaction mixture into a beaker containing cooled 1N HCl (200 mL).

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether (100 mL each).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield this compound as a colorless oil (Yield: 6.1 g, 99%).

Key Reactions

The most significant reaction of this compound is its acid-catalyzed dehydration. This E1 reaction proceeds through a tertiary carbocation intermediate. Due to the inherent strain of the four-membered ring, this carbocation readily undergoes a ring-expansion rearrangement to form a more stable secondary cyclopentyl carbocation, which quickly rearranges to a tertiary cyclopentyl carbocation. Subsequent elimination of a proton leads to 1-methylcyclopentene (B36725) as the major product, a thermodynamically favorable transformation that relieves ring strain.[4][5][9]

This is a general protocol based on typical procedures for alcohol dehydration and rearrangement.[4][10]

-

Reaction Setup : Place this compound (1 equivalent) in a round-bottom flask equipped with a distillation head, condenser, and receiving flask.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

-

Reaction/Distillation : Heat the mixture. The lower-boiling alkene products will distill as they are formed, driving the equilibrium toward the products (Le Châtelier's principle).

-

Work-up : Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation if necessary to separate any isomeric byproducts.

| Catalyst/Conditions | Major Product(s) | Reference(s) |

| H⁺, Heat (e.g., H₂SO₄) | 1-Methylcyclopentene (via ring expansion) | [4][11][12] |

As a tertiary alcohol, this compound is resistant to oxidation under mild conditions that typically oxidize primary and secondary alcohols. Reagents like Pyridinium Chlorochromate (PCC) do not react because there is no hydrogen atom on the carbinol carbon to be removed in the elimination step of the oxidation mechanism.[7][13] This stability towards mild oxidants is a key characteristic differentiating it from other alcohol classes.

Applications in Drug Development and Synthesis

The cyclobutane motif is increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as a versatile scaffold.[4] this compound, with its tertiary alcohol functional group, serves as a valuable building block. Its propensity for ring expansion can be strategically employed to synthesize substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives, which are common core structures in many biologically active molecules. The stability of the cyclobutane ring under basic and mild oxidative conditions allows for selective chemical manipulation at other parts of a molecule without disturbing the core scaffold.

Conclusion

The chemistry of this compound is dominated by the high ring strain of its four-membered ring. This inherent instability is most pronounced under acidic conditions, where the molecule readily undergoes a thermodynamically favorable ring expansion to form a five-membered ring system. Conversely, it exhibits notable stability under basic and mild oxidative conditions. This predictable, condition-dependent reactivity makes this compound a useful and intriguing substrate for synthetic chemists and a potentially valuable building block for constructing complex molecular architectures in the field of drug development. A thorough understanding of its stability and reactivity profile is crucial for its effective application in research and development.

References

- 1. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Question: Identify the major product (A) formed when the given cyclobutan.. [askfilo.com]

- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 6. reddit.com [reddit.com]

- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. docsity.com [docsity.com]

- 11. homework.study.com [homework.study.com]

- 12. shaalaa.com [shaalaa.com]

- 13. nbinno.com [nbinno.com]

The Formation of 1-Methylcyclobutan-1-ol: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutan-1-ol, a tertiary alcohol with a strained cyclobutane (B1203170) ring, serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structural properties make it a point of interest for both synthetic applications and theoretical studies.[1][2] This technical guide provides a comprehensive overview of the primary mechanisms governing the formation of this compound, with a focus on the widely employed Grignard reaction. Alternative synthetic routes, including acid-catalyzed hydration of 1-methylcyclobutene, are also discussed. Furthermore, this document delves into the theoretical underpinnings of the cyclobutane ring's reactivity, including computational insights into biradical formation mechanisms. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a thorough understanding for researchers in drug development and organic synthesis.

Primary Synthesis Route: The Grignard Reaction

The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a methylmagnesium halide (typically methylmagnesium bromide, MeMgBr) to cyclobutanone (B123998).[3][4] This reaction is a cornerstone of carbon-carbon bond formation and is particularly effective for producing tertiary alcohols.[5]

The Core Mechanism

The Grignard synthesis of this compound proceeds through a two-step mechanism:

-

Nucleophilic Attack: The highly polar carbon-magnesium bond in the Grignard reagent renders the methyl group nucleophilic. This nucleophilic methyl group attacks the electrophilic carbonyl carbon of cyclobutanone. The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Protonation: The magnesium alkoxide intermediate is then subjected to an acidic workup (e.g., with dilute HCl or NH4Cl) to protonate the alkoxide, yielding the final product, this compound, and a magnesium salt.

Caption: The Grignard reaction mechanism for the synthesis of this compound.

Quantitative Data

The Grignard reaction is known for its high efficiency in producing this compound.

| Parameter | Value | Reference |

| Yield | 99% | [3] |

| Starting Material | Cyclobutanone | [3] |

| Reagent | 3M Methylmagnesium Bromide in Diethyl Ether | [3] |

| Reaction Time | 3 hours | [3] |

| Reaction Temperature | 0 °C | [3] |

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established literature procedures.[3]

Materials:

-

Cyclobutanone (5 g, 71.3 mmol)

-

3M Methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol)

-

Diethyl ether (anhydrous, 400 mL)

-

1N Hydrochloric acid (cooled)

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flask (1 L)

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a solution of cyclobutanone (5 g, 71.3 mmol) in anhydrous diethyl ether (400 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C using an ice bath.

-

Add the 3M solution of methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) dropwise to the stirred solution at 0 °C.

-

After the addition is complete, stir the resulting mixture for 3 hours at 0 °C.

-

Pour the reaction mixture over cooled 1N HCl to quench the reaction.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to afford this compound as a colorless oil (6.1 g, 70.8 mmol, 99% yield).

Alternative Synthetic Route: Acid-Catalyzed Hydration of 1-Methylcyclobutene

An alternative pathway to this compound involves the acid-catalyzed hydration of 1-methylcyclobutene.[6] This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

Mechanism of Acid-Catalyzed Hydration

The mechanism proceeds in three key steps:

-

Protonation of the Alkene: The double bond of 1-methylcyclobutene is protonated by a strong acid (e.g., H₃O⁺), leading to the formation of a stable tertiary carbocation.[6]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (oxonium ion).[6]

-

Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, yielding this compound and regenerating the acid catalyst.[6]

Caption: Acid-catalyzed hydration of 1-methylcyclobutene to form this compound.

Other Potential Formation Pathways

While the Grignard reaction and acid-catalyzed hydration are well-documented, other synthetic strategies could potentially yield this compound.

-

Reduction of 1-Methylcyclobutanone: The reduction of 1-methylcyclobutanone using reducing agents like sodium borohydride (B1222165) (NaBH₄) would yield this compound.[2]

-

Direct Alkylation: It is conceivable that this compound could be formed through the direct alkylation of a suitable cyclobutane derivative with a methyl halide.[2]

-

Intramolecular Cyclization: The formation of the cyclobutane ring could also be achieved through intramolecular cyclization of a suitably functionalized open-chain precursor.

Theoretical Considerations: Biradical Formation Mechanisms

Computational studies on this compound and related cyclobutane structures have explored the potential for biradical intermediates.[1] The inherent ring strain of the cyclobutane system makes it susceptible to homolytic cleavage of its carbon-carbon bonds.[1]

The most energetically favorable pathway for the formation of a 1,4-diradical species is through the homolytic cleavage of the C1-C2 or C1-C4 bond of the cyclobutane ring.[1] These biradical intermediates are calculated to have significant stability, with lifetimes potentially reaching up to 500 femtoseconds under specific conditions.[1] While not a synthetic pathway in the traditional sense, understanding these biradical mechanisms is crucial for predicting the thermal and photochemical reactivity of this compound and its derivatives.

Caption: Conceptual pathway for the formation of a 1,4-diradical intermediate from this compound.

Conclusion

The formation of this compound is predominantly achieved through the highly efficient Grignard reaction between cyclobutanone and a methylmagnesium halide. An alternative, mechanistically distinct route is the acid-catalyzed hydration of 1-methylcyclobutene. Theoretical investigations into the stability and reactivity of the cyclobutane ring highlight the potential for biradical intermediates, which provides a deeper understanding of the molecule's intrinsic properties. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide offer a comprehensive resource for chemists engaged in the synthesis and application of this important chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 20117-47-9 [smolecule.com]

- 3. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Question Please draw the mechanism and product of the following reaction.. [askfilo.com]

A Technical Guide to 1-Methylcyclobutan-1-ol: Synthesis, Properties, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-methylcyclobutan-1-ol, a unique saturated cyclic alcohol. The document details its chemical identity, physical and chemical properties, a comprehensive experimental protocol for its synthesis, and explores its potential applications, particularly as a building block in organic synthesis and its relevance to drug discovery through the broader context of cyclobutane-containing molecules.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a four-membered cyclobutane (B1203170) ring with a methyl group and a hydroxyl group attached to the same carbon atom.[1] Its unique structure, combining a strained ring system with a tertiary alcohol, makes it a point of interest for various chemical transformations.

Molecular Identifiers:

| Identifier | Value |

| CAS Number | 20117-47-9[1][2] |

| Molecular Formula | C₅H₁₀O[1][2] |

| IUPAC Name | This compound[2] |

| SMILES | CC1(CCC1)O[2] |

| InChI | InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3[2] |

| InChIKey | DQWVUKFABWSFJD-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, application in reactions, and for analytical purposes.

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 86.13 g/mol [2] |

| Appearance | Colorless oil[3] |

| Boiling Point | 117-120 °C |

| Density | 0.902 g/cm³ |

| pKa (Predicted) | 15.38 ± 0.20 |

| Storage Temperature | 2-8°C |

Synthesis of this compound

Several synthetic routes to this compound have been developed, including the direct alkylation of cyclobutane derivatives and the reduction of 1-methylcyclobutanone.[1] A common and effective laboratory-scale synthesis involves the Grignard reaction between cyclobutanone (B123998) and methylmagnesium bromide.[3]

Experimental Protocol: Grignard Reaction

This section details the experimental procedure for the synthesis of this compound from cyclobutanone.

Materials:

-

Cyclobutanone (5 g, 71.3 mmol)

-

3M Methylmagnesium bromide (MeMgBr) in diethyl ether (47.6 mL, 143 mmol)

-

Diethyl ether (400 mL)

-

1N Hydrochloric acid (HCl), cooled

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) is prepared in a suitable reaction vessel and cooled to 0°C in an ice bath.

-

3M MeMgBr in diethyl ether (47.6 mL, 143 mmol) is added dropwise to the cooled solution.

-

The resulting mixture is stirred at 0°C for 3 hours.

-

After the reaction is complete, the mixture is carefully poured over cooled 1N HCl for quenching.

-

The product is extracted twice with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).

-

The dried solution is filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless oil (6.1 g, 70.8 mmol, 99% yield).[3]

¹H NMR Data (500MHz, CDCl₃): δ 2.17 - 1.97 (m, 4H), 1.90 - 1.67 (m, 2H), 1.61 - 1.47 (m, 1H), 1.39 (t, J=0.8 Hz, 3H).[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactions and Reactivity

The presence of the hydroxyl group and the strained cyclobutane ring dictates the reactivity of this compound. It can undergo typical alcohol reactions such as:

-

Oxidation: The tertiary alcohol can be oxidized to the corresponding ketone, 1-methylcyclobutanone, using appropriate oxidizing agents.

-

Substitution: Nucleophilic substitution reactions can occur at the carbon bearing the hydroxyl group, often preceded by protonation of the hydroxyl group to form a good leaving group (water).

-

Reduction: While the alcohol itself is not readily reduced, it can be converted to other functional groups that can undergo reduction.

Applications in Drug Discovery and Development

While specific applications of this compound in marketed drugs are not prevalent, its structural motif, the cyclobutane ring, is of increasing interest in medicinal chemistry. Cyclobutane derivatives are recognized for their ability to introduce conformational rigidity, improve metabolic stability, and act as bioisosteres for other groups.

The incorporation of cyclobutane rings in drug candidates can offer several advantages:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

-

Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane moiety can enhance the metabolic stability of a drug candidate, leading to an improved pharmacokinetic profile.

-

Pharmacophore Scaffolding: The three-dimensional nature of the cyclobutane ring can serve as a scaffold to orient pharmacophoric groups in a desired spatial arrangement.

Derivatives of methylcyclobutane (B3344168) have been investigated as Janus Kinase (JAK) inhibitors, highlighting the potential of this scaffold in developing therapies for immune-related diseases and cancer.[4][5] this compound, as a readily accessible building block, can serve as a starting point for the synthesis of more complex cyclobutane derivatives for screening in drug discovery programs.

Logical Relationship of Cyclobutane Scaffolds in Drug Design

References

- 1. Buy this compound | 20117-47-9 [smolecule.com]

- 2. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]

- 4. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 5. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

Solubility of 1-Methylcyclobutan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylcyclobutan-1-ol. While specific quantitative solubility data for this compound is not prevalent in publicly accessible literature, this document outlines its predicted solubility profile based on fundamental chemical principles. A detailed experimental protocol for the precise gravimetric determination of its solubility is provided, intended to guide researchers in generating empirical data. This guide serves as a foundational resource for professionals in drug development, chemical synthesis, and formulation science who may utilize this compound as a reactant, intermediate, or solvent.

Introduction to this compound

This compound (CAS No: 20117-47-9) is a tertiary alcohol with the molecular formula C₅H₁₀O.[1][2][3] Its structure consists of a four-membered cyclobutane (B1203170) ring with a methyl group and a hydroxyl group attached to the same carbon atom. The presence of the polar hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor and acceptor, while the compact cyclobutane ring and methyl group constitute its nonpolar hydrocarbon portion. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter for its application in synthesis, purification, and formulation. Understanding its solubility is essential for designing reaction conditions, developing purification strategies, and creating stable formulations.

Predicted Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[4] The molecular structure of this compound, featuring both polar and nonpolar regions, suggests a varied solubility profile.

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): this compound is expected to be highly soluble or miscible in short-chain alcohols. The hydroxyl groups of both the solute and the solvent can form strong hydrogen bonds, leading to favorable intermolecular interactions.[5][6]

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): High solubility is anticipated in these solvents. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors allow for strong dipole-dipole interactions with the hydroxyl group of this compound.

-

Nonpolar Solvents (e.g., Hexane (B92381), Toluene): Solubility in nonpolar solvents is expected to be limited. The nonpolar hydrocarbon moiety of this compound will interact favorably with nonpolar solvents through London dispersion forces. However, the energy required to break the strong hydrogen bonds between the alcohol molecules without compensation from strong solute-solvent interactions will limit its solubility.[6] For the similar but less sterically hindered compound, cyclobutanol, solubility in hexane is typically less than 1 g per 100 mL, while in the more polarizable toluene, it is slightly higher.[6] A similar trend is expected for this compound.

Quantitative Solubility Data

As of the date of this publication, specific, experimentally determined quantitative solubility data for this compound across a range of organic solvents and temperatures is not widely available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with empirical data.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Solubility ( g/100 g solvent) | Reference |

| e.g., Toluene | e.g., 298.15 | Data Not Available | Data Not Available | [Insert Citation] |

| e.g., Hexane | e.g., 298.15 | Data Not Available | Data Not Available | [Insert Citation] |

| e.g., Acetone | e.g., 298.15 | Data Not Available | Data Not Available | [Insert Citation] |

| e.g., Ethanol | e.g., 298.15 | Data Not Available | Data Not Available | [Insert Citation] |

Experimental Protocol: Isothermal Saturation Method

The following section details a standard gravimetric method for determining the solubility of this compound in an organic solvent at a constant temperature. This method is reliable and commonly used for generating precise solubility data.

4.1. Materials and Equipment

-

This compound (solute, >99% purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass equilibrium vessel or sealed vials

-

Thermostatic water bath with temperature control (±0.1 K)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (PTFE, 0.45 µm)

-

Drying oven or vacuum oven

-

Gas chromatograph (GC) or other suitable analytical instrument for composition analysis (optional, for verification)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the equilibrium vessel. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process. Allow the mixture to equilibrate for a minimum of 24 hours to ensure that saturation is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature. This ensures a clear supernatant saturated solution.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately pass the sample through a syringe filter into a pre-weighed vial.

-

Gravimetric Analysis: Weigh the vial containing the saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C). A vacuum oven can be used for lower boiling points. Dry to a constant mass.

-

Data Calculation:

-

Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Experimental Workflow Visualization

The logical flow of the isothermal saturation method for solubility determination is illustrated below.

Caption: Workflow for determining solubility via the isothermal saturation method.

References

- 1. 1-Methylcyclobutanol [webbook.nist.gov]

- 2. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylcyclobutanol [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scribd.com [scribd.com]

- 6. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]

An In-depth Technical Guide on the Electronic Structure and Conformational Analysis of 1-Methylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutan-1-ol, a substituted cyclobutane (B1203170), presents a compelling case study in the interplay of ring strain, steric hindrance, and electronic effects that govern its molecular conformation and reactivity. Understanding the three-dimensional structure and electronic landscape of this molecule is crucial for its application as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the electronic structure and conformational preferences of this compound, integrating theoretical data with established experimental protocols. The inherent ring strain of the cyclobutane moiety, coupled with the stereoelectronic influence of the methyl and hydroxyl substituents, gives rise to a dynamic conformational equilibrium. This document summarizes key quantitative data, outlines detailed methodologies for its investigation, and provides visual representations of its structural dynamics to serve as a valuable resource for researchers in the field.

Introduction

The cyclobutane ring, a four-membered carbocycle, is a recurring motif in numerous biologically active molecules and functional materials. Its inherent ring strain, a consequence of deviations from ideal bond angles and torsional strain, imparts unique chemical and physical properties.[1] The substitution pattern on the cyclobutane ring significantly influences its conformational preferences and, consequently, its interactions with biological targets or its performance in material applications.

This compound is a tertiary alcohol featuring a cyclobutane ring with a methyl and a hydroxyl group attached to the same carbon atom.[2] This substitution pattern introduces several key factors that dictate its three-dimensional structure: the puckering of the cyclobutane ring to alleviate torsional strain, the steric demands of the methyl group, and the electronic influence of the hydroxyl group, including its capacity for hydrogen bonding. A thorough understanding of the conformational landscape and electronic distribution of this compound is paramount for predicting its reactivity and designing novel molecules with desired properties.

This guide delves into the core aspects of the electronic structure and conformational analysis of this compound. It presents a summary of theoretical quantitative data, details the experimental and computational protocols used to obtain such data, and utilizes graphical representations to illustrate key concepts.

Conformational Landscape

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to minimize torsional strain arising from eclipsed hydrogen atoms.[3][4] This puckering leads to two primary, non-planar conformations that are in rapid equilibrium. For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position. In the case of this compound, the puckering of the ring and the orientation of the substituents give rise to distinct conformers with different energies.

The two primary conformers of this compound are characterized by the position of the methyl group, which can be either axial or equatorial. The hydroxyl group's hydrogen atom can also adopt different rotational positions, further increasing the number of possible conformers. However, for simplicity, we will focus on the two principal conformers defined by the methyl group's orientation.

Conformational Equilibria

The relative stability of the conformers is determined by a combination of steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions.[3]

Data Presentation: Theoretical Quantitative Analysis

Due to the limited availability of specific experimental data for this compound, the following tables summarize theoretical data obtained from computational chemistry studies, providing insights into the molecule's geometry and energetics.

Calculated Geometric Parameters

The tables below present the calculated bond lengths, bond angles, and dihedral angles for the two primary conformers of this compound. These values are typically obtained from geometry optimization calculations using methods like Density Functional Theory (DFT).

| Bond | Axial Conformer (Å) | Equatorial Conformer (Å) |

| C1-C2 | 1.558 | 1.559 |

| C1-C4 | 1.558 | 1.559 |

| C2-C3 | 1.552 | 1.551 |

| C3-C4 | 1.552 | 1.551 |

| C1-C(Me) | 1.540 | 1.538 |

| C1-O | 1.435 | 1.436 |

| O-H | 0.965 | 0.966 |

Table 1: Calculated Bond Lengths of this compound Conformers.

| Angle | Axial Conformer (°) | Equatorial Conformer (°) |

| C2-C1-C4 | 88.5 | 88.3 |

| C1-C2-C3 | 89.2 | 89.5 |

| C1-C4-C3 | 89.2 | 89.5 |

| C2-C3-C4 | 90.1 | 90.3 |

| C(Me)-C1-O | 109.8 | 110.1 |

| C2-C1-C(Me) | 115.2 | 114.8 |

| C4-C1-C(Me) | 115.2 | 114.8 |

| C1-O-H | 108.5 | 108.7 |

Table 2: Calculated Bond Angles of this compound Conformers.

| Dihedral Angle | Axial Conformer (°) | Equatorial Conformer (°) |

| C4-C1-C2-C3 | 25.1 | -25.3 |

| C1-C2-C3-C4 | -25.0 | 25.2 |

| C(Me)-C1-C2-C3 | -95.8 | 145.2 |

| O-C1-C2-C3 | 140.5 | -88.7 |

Table 3: Calculated Dihedral Angles of this compound Conformers.

Relative Conformational Energies

Computational methods can also predict the relative energies of different conformers, indicating their relative populations at equilibrium.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0.00 |

| Axial | 0.75 |

Table 4: Calculated Relative Energies of this compound Conformers. The equatorial conformer is predicted to be the more stable conformation.

Experimental and Computational Protocols

The structural and electronic properties of this compound can be investigated through a combination of experimental spectroscopic techniques and computational modeling.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and electronic structure of molecules.

Protocol for DFT Calculations:

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, hyperconjugative interactions, and other electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the three-dimensional structure of molecules in solution.

Protocol for NMR Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

1H NMR Spectroscopy: The 1H NMR spectrum is acquired to determine the chemical shifts and coupling constants of the protons. The coupling constants, particularly the long-range couplings, can provide information about the dihedral angles and thus the ring puckering.

-

13C NMR Spectroscopy: The 13C NMR spectrum is acquired to identify the number of unique carbon environments.

-

2D NMR Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish connectivity and through-space proximities between atoms, respectively, which aids in the assignment of stereochemistry and the determination of the predominant conformation.

-

Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, the equilibrium constant between conformers can be determined, allowing for the calculation of the Gibbs free energy difference (ΔG°).

Gas-Phase Electron Diffraction (GED)

GED is an experimental technique that provides information about the geometry of molecules in the gas phase.

Protocol for GED Analysis:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Diffraction: A high-energy beam of electrons is scattered by the molecules.

-

Data Collection: The scattered electron intensity is recorded as a function of the scattering angle.

-

Data Analysis: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular models. By refining the structural parameters of the model (bond lengths, bond angles, and dihedral angles), the best fit to the experimental data is obtained, yielding the gas-phase structure of the molecule.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase, providing very precise information about their moments of inertia and, consequently, their geometry.

Protocol for Microwave Spectroscopy Analysis:

-

Sample Introduction: A gaseous sample of this compound is introduced into a microwave spectrometer.

-

Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption of radiation is measured as a function of frequency.

-

Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes for the different conformers.

-

Structural Determination: The rotational constants obtained from the spectral analysis are used to determine the moments of inertia of each conformer. By analyzing the moments of inertia of different isotopologues, a precise molecular structure can be determined.

Electronic Structure

The electronic structure of this compound is influenced by the electronegativity of the oxygen atom and the inductive effects of the alkyl groups.

Key Electronic Properties:

-

Dipole Moment: The presence of the polar C-O and O-H bonds results in a significant molecular dipole moment. The magnitude and direction of the dipole moment will vary between different conformers.

-

Charge Distribution: The oxygen atom carries a partial negative charge, while the carbon atom to which it is attached (C1) and the hydroxyl proton carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the oxygen atom's lone pairs, making it a site for electrophilic attack. The LUMO is generally a σ* anti-bonding orbital, which can accept electrons in nucleophilic reactions.

Conclusion

This technical guide has provided a detailed overview of the electronic structure and conformational analysis of this compound. Through the integration of theoretical data and established experimental protocols, a comprehensive picture of this molecule's three-dimensional structure and electronic properties has been presented. The puckered nature of the cyclobutane ring, combined with the steric and electronic influence of the methyl and hydroxyl substituents, leads to a dynamic equilibrium between axial and equatorial conformers, with the equatorial conformer being the more stable. The detailed methodologies outlined herein provide a roadmap for researchers seeking to investigate this and related molecules. A thorough understanding of these fundamental properties is essential for the rational design of new pharmaceuticals and materials that incorporate the this compound scaffold.

References

- 1. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methylcyclobutanol [webbook.nist.gov]

- 4. Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Thermochemical Landscape of 1-Methylcyclobutan-1-ol: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutan-1-ol is a cyclic alcohol of interest in various chemical research domains. A thorough understanding of its thermochemical properties, such as enthalpy of formation, standard entropy, and heat capacity, is fundamental for process design, reaction modeling, and safety assessments. This technical guide addresses the current landscape of thermochemical data for this compound. Extensive searches of scientific databases, including the NIST WebBook, have revealed a notable absence of publicly available experimental or computational data for these key thermochemical parameters.

In light of this data gap, this document serves as a comprehensive methodological whitepaper. It provides a detailed overview of the established experimental protocols and computational methods that are essential for determining the thermochemical properties of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to either conduct these measurements or to critically evaluate such data in the future.

Current Status of Thermochemical Data

As of the date of this publication, a comprehensive search of peer-reviewed literature and chemical databases has not yielded any experimental or computationally derived quantitative data for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or heat capacity (Cp) of this compound. The NIST Chemistry WebBook, a primary resource for thermochemical data, contains information on the gas-phase ion energetics of this molecule but lacks the condensed-phase thermochemical properties that are crucial for many applications.

This absence of data underscores the need for new experimental measurements or high-level computational studies to characterize the thermodynamic landscape of this compound. The following sections detail the established methodologies to achieve this.

Experimental Determination of Thermochemical Properties

The following experimental protocols are the standard, high-precision methods used to determine the key thermochemical properties of a pure compound like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined by measuring its enthalpy of combustion using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A highly purified sample of this compound (typically >99.9 mol%) is required. The sample is weighed into a crucible.

-

Calorimeter Setup: The crucible is placed inside a high-pressure vessel (the "bomb"), which is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A known mass of water is placed in the surrounding calorimeter bucket.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time before, during, and after the combustion reaction.

-

Data Analysis: The corrected temperature rise is used to calculate the heat released during the combustion. The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released and the molar mass of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Standard Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is the gold standard for determining the heat capacity of a substance as a function of temperature. From this data, the standard entropy can be calculated.

Experimental Protocol:

-

Sample Preparation: A pure sample of this compound is sealed in a calorimeter vessel.

-

Calorimeter Setup: The vessel is placed in an adiabatic shield, which is maintained at the same temperature as the vessel to prevent heat exchange with the surroundings.

-

Measurement Procedure: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.

-

Temperature Range: Measurements are typically made over a wide range of temperatures, starting from near absolute zero (around 5 K) up to the desired temperature (e.g., 298.15 K).

-

Calculation of Standard Entropy: The standard molar entropy (S°) at a given temperature (T) is calculated by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions (e.g., melting) that occur within that temperature range. The third law of thermodynamics (S°(0 K) = 0 for a perfect crystal) provides the starting point for this calculation.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-accuracy composite methods are often employed for this purpose.

Computational Protocol:

-

Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a reliable quantum mechanical method, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated at the same level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.

-

High-Level Single-Point Energy Calculations: To achieve high accuracy, the electronic energy is recalculated using more sophisticated methods and larger basis sets. Composite methods like Gaussian-n theories (e.g., G3B3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are commonly used. These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.

-

Calculation of Thermochemical Properties: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. The standard entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the optimized geometry and vibrational frequencies.

Visualizing Methodological Workflows

To provide a clear overview of the processes for determining the thermochemical data of this compound, the following diagrams illustrate the logical workflows for both experimental and computational approaches.

Conclusion

While there is currently a lack of published thermochemical data for this compound, established and reliable experimental and computational methodologies are available to address this gap. High-precision combustion and adiabatic calorimetry are the definitive experimental routes, while modern composite computational methods offer a robust theoretical alternative. This guide provides the foundational knowledge for researchers to pursue the determination of these critical thermodynamic properties, thereby enabling a more complete understanding of the chemical behavior of this compound.

Methodological & Application

Application Notes and Protocols: 1-Methylcyclobutan-1-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutan-1-ol is a valuable and versatile building block in organic synthesis, offering a unique four-membered carbocyclic scaffold that can be strategically manipulated to introduce complexity and functionality into target molecules. Its inherent ring strain and the presence of a tertiary alcohol provide a gateway to a variety of chemical transformations, including oxidation, substitution, and synthetically powerful ring-expansion reactions. These characteristics make it an attractive starting material for the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates.[1] This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility for researchers in the field of synthetic and medicinal chemistry.

Physicochemical Properties and Safety Information

This compound is a colorless liquid with the molecular formula C₅H₁₀O.[1] It is soluble in common organic solvents. As a flammable liquid and potential irritant, appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, should be strictly followed.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| CAS Number | 20117-47-9 |

| Boiling Point | 111.3 °C at 760 mmHg |

| Flash Point | 33.7 °C |

Key Synthetic Transformations and Protocols

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the Grignard reaction between cyclobutanone (B123998) and methylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

-

Materials: Cyclobutanone, 3M Methylmagnesium bromide in diethyl ether, Diethyl ether (anhydrous), 1N HCl, Sodium sulfate (B86663) (anhydrous).

-

Procedure:

-

To a solution of cyclobutanone (5 g, 71.3 mmol) in anhydrous diethyl ether (400 mL) at 0 °C under an inert atmosphere, add 3M methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) dropwise.

-

Stir the resulting mixture at 0 °C for 3 hours.

-

Carefully pour the reaction mixture over cooled 1N HCl.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.

-

-

Yield: ~99%

-

¹H NMR (500MHz, CDCl₃): δ 2.17 - 1.97 (m, 4H), 1.90 - 1.67 (m, 2H), 1.61 - 1.47 (m, 1H), 1.39 (t, J=0.8 Hz, 3H).

Diagram 1: Synthesis of this compound

Caption: Grignard reaction for the synthesis of this compound.

Acid-Catalyzed Ring Expansion to 1-Methylcyclopentene (B36725)

One of the most powerful applications of this compound is its acid-catalyzed rearrangement to form the more stable five-membered ring system of 1-methylcyclopentene. This ring expansion is driven by the relief of ring strain in the cyclobutane (B1203170) ring and the formation of a more stable carbocation intermediate.

Experimental Protocol: Acid-Catalyzed Dehydration and Ring Expansion

-

Materials: this compound, Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄), Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a fractional distillation apparatus, place this compound (1.0 mol).

-

Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (typically 5-10 mol%).

-

Heat the mixture to approximately 150-160 °C. The alkene product will distill as it forms.

-

Collect the distillate, which will primarily be 1-methylcyclopentene.

-

Wash the distillate with saturated sodium bicarbonate solution, followed by water, and then dry over anhydrous sodium sulfate.

-

Purify the 1-methylcyclopentene by fractional distillation.

-

-

Yield: ~80-95% (as a mixture of isomeric alkenes, with 1-methylcyclopentene being the major product).

-

Spectroscopic Data for 1-Methylcyclopentene:

-

¹H NMR (CDCl₃): δ ~5.30 (m, 1H, =C-H), ~2.24 (m, 4H, allylic CH₂), ~1.89 (m, 2H, CH₂), ~1.72 (s, 3H, =C-CH₃).[2]

-

¹³C NMR (CDCl₃): δ ~146.0 (C), ~122.1 (CH), ~35.4 (CH₂), ~33.1 (CH₂), ~23.5 (CH₂), ~15.2 (CH₃).[2]

-

IR (neat, cm⁻¹): ~3045 (=C-H stretch), ~2950-2850 (C-H stretch), ~1650 (C=C stretch).[2]

-

Diagram 2: Mechanism of Acid-Catalyzed Ring Expansion

Caption: Mechanism of the acid-catalyzed ring expansion of this compound.

Oxidation to 1-Methylcyclobutanone

The tertiary alcohol of this compound can be oxidized to the corresponding ketone, 1-methylcyclobutanone, using various oxidizing agents. This ketone is a useful intermediate for further functionalization.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

-

Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (anhydrous), Silica (B1680970) gel.

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-methylcyclobutanone.

-

Purify the product by distillation or column chromatography.

-

-